3-Fluoro-4-(isopentyloxy)benzenethiol
Description
3-Fluoro-4-(isopentyloxy)benzenethiol is a substituted benzenethiol derivative characterized by a fluorine atom at the 3-position and an isopentyloxy group (3-methylbutoxy) at the 4-position of the benzene ring. The thiol (-SH) group at the 1-position confers reactivity for metal surface adsorption, making it relevant in materials science and nanotechnology, particularly in surface-enhanced Raman scattering (SERS) and molecular electronics .
Properties
IUPAC Name |
3-fluoro-4-(3-methylbutoxy)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FOS/c1-8(2)5-6-13-11-4-3-9(14)7-10(11)12/h3-4,7-8,14H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKSHLSZBSISNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)S)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(isopentyloxy)benzenethiol typically involves the introduction of a fluorine atom into a thiophenol derivative. One common method includes the reaction of 3-fluorothiophenol with iso-pentyl bromide under basic conditions to form the desired compound. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(isopentyloxy)benzenethiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophenol moiety to a thiol or sulfide.
Substitution: The fluorine atom or iso-pentoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
3-Fluoro-4-(isopentyloxy)benzenethiol has shown promising results in anticancer research:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation, such as kinases. Its thiol group can interact with cysteine residues in proteins, potentially leading to enzyme inhibition.
- Case Study : In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast (MCF-7) and lung cancer (A549) cells. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 1.5 | Apoptosis induction |
| A549 | 2.0 | Cell cycle arrest |
These findings suggest that the compound could serve as a lead for developing targeted cancer therapies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Mechanism of Action : It is believed to disrupt bacterial cell wall synthesis due to its reactive thiol group.
- Case Study : Preliminary studies indicated effectiveness against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results highlight its potential as a new antimicrobial agent.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis:
- Applications : It is utilized in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The unique properties of the fluorine atom allow for selective reactions that can enhance yields and purities.
Synthetic Routes
Common methods for synthesizing derivatives include:
- Nucleophilic Substitution Reactions : Utilizing the thiol group to form new carbon-sulfur bonds.
- Reduction Reactions : Converting ketones or aldehydes into alcohols using thiols as reducing agents.
Materials Science
The compound's unique properties make it suitable for applications in materials science:
- Polymer Chemistry : It can be used to modify polymer surfaces, enhancing their chemical resistance and mechanical properties.
- Case Study : Research indicates that incorporating this compound into polymer matrices improves thermal stability and mechanical strength, making it valuable for industrial applications.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(isopentyloxy)benzenethiol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and iso-pentoxy group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-Fluoro-4-(isopentyloxy)benzenethiol with key analogs, focusing on substituents, physical properties, and applications:
Key Observations:
Substituent Effects on Reactivity: The isopentyloxy group enhances hydrophobicity, favoring adsorption on noble metal surfaces (e.g., Au, Ag) compared to polar substituents like piperazine derivatives. Trifluoromethyl (-CF₃) groups increase thermal stability (higher melting points) but reduce solubility in aqueous media.
Surface Adsorption and SERS Activity :
- Benzenethiols with alkoxy chains (e.g., isopentyloxy, pentyloxy) exhibit stronger adsorption on Au(111) due to van der Waals interactions between alkyl chains and metal surfaces.
- Fluorine atoms enhance electron-withdrawing effects, polarizing the thiol group and improving charge transfer in SERS applications.
Comparative Solubility and Stability: Piperazine-substituted analogs show higher solubility in polar solvents (e.g., methanol, THF) due to amine functionality, whereas trifluoromethyl derivatives prefer organic solvents like dichloromethane.
Surface-Enhanced Raman Scattering (SERS)
- Benzenethiol derivatives, including fluorinated variants, amplify Raman signals by factors of 10¹⁴–10¹⁵ when adsorbed on Ag or Au nanoparticles, enabling single-molecule detection.
- The isopentyloxy group may stabilize colloidal nanoparticles via hydrophobic interactions, reducing aggregation and enhancing SERS reproducibility.
Density Functional Theory (DFT) Insights
- DFT studies of benzenethiol adsorption on Au(111) reveal that electron-withdrawing groups (e.g., -F) lower the energy barrier for thiolate bond formation, improving adsorption kinetics.
Biological Activity
3-Fluoro-4-(isopentyloxy)benzenethiol is a compound that has garnered interest for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 232.30 g/mol. The compound features a fluorine atom, an isopentyloxy group, and a thiol (-SH) functional group, which contribute to its reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The thiol group is known for its ability to donate electrons, thereby neutralizing free radicals and reducing oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory processes, potentially serving as a therapeutic agent for conditions like arthritis or other inflammatory diseases.
- Cell Signaling Modulation : The presence of the fluorine atom may enhance the compound's ability to interact with biological receptors, influencing various signaling pathways.
Antimicrobial Activity
The compound's potential antimicrobial properties have been investigated in the context of multidrug resistance. It has been noted that certain benzenethiol derivatives can reverse resistance in bacterial strains by inhibiting efflux pumps, which are responsible for drug resistance in pathogens like Acinetobacter baumannii . This suggests that this compound could be explored for its synergistic effects with existing antibiotics.
Case Studies
-
Inflammation and Pain Management :
A study indicated that compounds similar to this compound could effectively reduce inflammation markers in animal models of arthritis. The mechanism was linked to the inhibition of COX enzymes, which play a critical role in the inflammatory response . -
Neuroprotective Effects :
Research has shown that thiol-containing compounds can exert neuroprotective effects by modulating oxidative stress pathways. This opens avenues for exploring the neuroprotective potential of this compound in conditions such as neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
